molecular formula C8H9ClN4 B1673434 Hydralazine hydrochloride CAS No. 304-20-1

Hydralazine hydrochloride

Cat. No.: B1673434
CAS No.: 304-20-1
M. Wt: 196.64 g/mol
InChI Key: ZUXNZUWOTSUBMN-UHFFFAOYSA-N
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Description

Hydralazine Hydrochloride is a vasodilator primarily used to treat high blood pressure and heart failure. It works by relaxing the muscles in the blood vessels, allowing them to dilate and thus lowering blood pressure. This compound is particularly useful in managing severe hypertension and heart failure, especially in patients who do not respond well to other treatments .

Mechanism of Action

Target of Action

Hydralazine hydrochloride primarily targets the blood vessels in the body . It is a vasodilator , meaning it works by relaxing the smooth muscles in the walls of arteries and arterioles . This relaxation leads to the dilation of these blood vessels, which in turn reduces the resistance to blood flow .

Mode of Action

It is believed to exert its effects through the inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells . This results in the relaxation and dilation of the blood vessels, thereby decreasing systemic vascular resistance .

Biochemical Pathways

This compound undergoes metabolism by the N-acetyltransferase 2 (NAT2) enzyme . It has been found to induce the hypoxia-inducible factor-1alpha (HIF-1α), vascular endothelial growth factor (VEGF), and angiogenesis by inhibiting prolyl hydroxylases . This suggests that hydralazine may have a role in the regulation of cellular responses to hypoxia.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with an onset of antihypertensive effect occurring within 20-30 minutes following oral administration . The bioavailability of hydralazine is affected by concomitant food administration, which increases absorption 2- to 3-fold . It undergoes extensive first-pass metabolism in the liver, with a mean fractional availability of about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The drug is primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By dilating the blood vessels, it decreases the resistance to blood flow, which in turn reduces the workload on the heart . This can help prevent heart attacks and strokes, making it an important medication for managing hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis kinetics of this compound was found to be influenced by pH, with the hydrolysis taking place by water attack on the dicationic and the cationic forms of the drug . Additionally, the drug’s bioavailability is affected by food intake, with concomitant food administration increasing absorption .

Biochemical Analysis

Biochemical Properties

Hydralazine hydrochloride interacts with the cardiovascular system, where it lowers blood pressure by exerting a peripheral vasodilating effect through a direct relaxation of vascular smooth muscle . This effect is achieved by altering cellular calcium metabolism, interfering with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .

Cellular Effects

This compound influences cell function by causing the dilation of blood vessels . This dilation allows blood to flow more easily through the vessels, which lowers blood pressure and reduces the amount of work the heart has to do to pump blood . This effect is particularly beneficial in the treatment of conditions like hypertension and heart failure .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This action interferes with the calcium movements within the vascular smooth muscle that are responsible for initiating or maintaining the contractile state .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed within 5 to 30 minutes of administration, with the duration of action lasting between 2 to 6 hours . Plasma levels of this compound decline with a half-life of 3 to 7 hours .

Dosage Effects in Animal Models

In animal models, this compound has been associated with birth defects, including cleft palate and malformed facial and cranial bones at higher doses .

Metabolic Pathways

This compound is metabolized mostly by the gastrointestinal mucosa and liver by N-acetyltransferase (NAT2) . The rate of acetylation is genetically determined, with slow acetylators having increased hydralazine levels and increased risk of toxicity, and fast acetylators having decreased hydralazine levels and decreased response .

Transport and Distribution

This compound is rapidly absorbed after oral administration, and peak plasma levels are reached at 1 to 2 hours . It is widely distributed in the body . It crosses the placental barrier and is excreted in breast milk .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the smooth muscle cells in the arterial blood vessels . Here, it interferes with calcium movements, which are crucial for the contractile state of these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction involves heating phthalic anhydride with hydrazine hydrate to form hydralazine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards. The final product is typically crystallized from an aqueous solution to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Hydralazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydralazine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .

Properties

IUPAC Name

phthalazin-1-ylhydrazine;hydrochloride
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InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNZUWOTSUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
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Related CAS

86-54-4 (Parent)
Record name Hydralazine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID1044645
Record name Hydralazine hydrochloride
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Molecular Weight

196.64 g/mol
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Solubility

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C
Record name HYDRALAZINE HYDROCHLORIDE
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Mechanism of Action

Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly.
Record name HYDRALAZINE HYDROCHLORIDE
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Color/Form

Yellow crystals, White, crystalline powder

CAS No.

304-20-1
Record name Hydralazine hydrochloride
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Record name Phthalazine, 1-hydrazinyl-, hydrochloride (1:1)
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Melting Point

Decomposes at 273 °C
Record name HYDRALAZINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Again according to the disclosure in the '397 application, hydralazine free base 25 g (1 part by weight) was heated in 165 mL (6 to 7 parts by volume) of 15% hydrochloric acid to a temperature of 70-80° C. The solution was filtered hot to remove traces of insoluble materials that were undesired by-products of the preceding step. One hundred sixty five milliliters of ethanol (6 to 7 parts by volume) was added to the filtrate. As the resulting solution cooled to 25° (ambient temperature) and then further cooled to 3-8° C., a pale yellow precipitate of the desired product, hydralazine hydrochloride, solidified. The obtained yield is 65% (the reported yields in the '397 application were 80-90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.

A: While this compound predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []

A: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.64 g/mol. []

A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze this compound. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.

A: this compound exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.

A: Yes, certain excipients can negatively impact the stability of this compound. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with this compound, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []

ANone: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of this compound.

A: this compound demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []

ANone: Several approaches have been investigated to enhance this compound bioavailability, including:

  • Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []
  • Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []
  • Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of this compound, potentially leading to improved therapeutic outcomes. []

ANone: Specific details about SHE regulations pertaining to this compound are not discussed in the provided research papers.

A: this compound exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []

A: The half-life of this compound is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.

A: Yes, studies in hypertensive Wistar rats have demonstrated that this compound loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].

A: The A-HeFT trial demonstrated that the combination of this compound and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.

ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with this compound.

A: While generally considered safe, this compound can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].

ANone: While the provided research papers highlight various formulation strategies to enhance this compound delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.

ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

ANone: Several analytical methods are utilized for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].
  • UV Spectrophotometry: This method relies on the absorption of ultraviolet light by this compound. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].
  • Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of this compound. []

ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of this compound.

ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of this compound.

A: Method validation for this compound determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].

A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of this compound formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].

ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with this compound.

ANone: The provided research papers do not delve into drug-transporter interactions related to this compound.

ANone: Specific details regarding this compound's effects on drug-metabolizing enzymes are not covered in the provided research.

ANone: Specific strategies for recycling and waste management related to this compound are not addressed in the provided research.

A: The provided research papers showcase the utilization of various research tools and resources for studying this compound, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].

A: this compound was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].

A: The research on this compound highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].

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